molecular formula C11H18Cl2N2O2 B3042308 2-Phenylornithine dihydrochloride CAS No. 5632-62-2

2-Phenylornithine dihydrochloride

Cat. No. B3042308
CAS RN: 5632-62-2
M. Wt: 281.18 g/mol
InChI Key: XDHBTJJXADGZRW-UHFFFAOYSA-N
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Description

2-Phenylornithine dihydrochloride is a chemical compound that belongs to the family of amino acid analogs, which are synthetic compounds. It has a molecular formula of C11H18Cl2N2O2 and an average mass of 281.179 Da .


Synthesis Analysis

While specific synthesis methods for 2-Phenylornithine dihydrochloride were not found, there are general methods for the synthesis of similar compounds. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salt .

Scientific Research Applications

Use in Phenylketonuria Treatment

  • Study Context : Researchers explored the efficacy of sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (6R-BH4), in reducing blood phenylalanine (Phe) concentration and increasing dietary Phe tolerance in patients with phenylketonuria (PKU) (Muntau et al., 2019).

Inhibiting Ornithine Decarboxylase

  • Application in Cancer Research : A study investigated the inhibition of mammalian ornithine decarboxylase in vivo by esters of (E)-2-(fluoromethyl)dehydroornithine, highlighting its potential application in cancer research (Mamont et al., 1986).

Pharmacokinetics and Bioavailability Studies

  • Research on Serum Analysis : An HPLC method was described for the analysis of eflornithine, an ornithine decarboxylase inhibitor, in serum, supporting pharmacokinetic studies in AIDS patients (Cohen et al., 1989).

Maternal Phenylketonuria

  • Clinical Application : A study examined sapropterin dihydrochloride's efficiency in metabolic control and phenylalanine tolerance during pregnancies in women with PKU, providing insights into maternal PKU management (Feillet et al., 2014).

Cancer Research

  • Anti-Tumor Therapeutic Effects : Research explored the potentiation of the antitumor therapeutic effects of 1,3-bis(2-chloroethyl)-1-nitrosourea by alpha-difluoromethylornithine, an ornithine decarboxylase inhibitor, on intracerebral tumors (Marton et al., 1981).

Metabolism and Chelation Studies

  • Metabolism in Humans : A study focused on the metabolism of triethylene tetramine dihydrochloride, used for Wilson's disease, analyzing its chelating activity and urinary excretion in healthy adults (Kodama et al., 1997).

Safety and Hazards

While specific safety data for 2-Phenylornithine dihydrochloride was not found, safety data sheets for similar compounds provide information on hazards, precautionary statements, and first aid measures .

Future Directions

While specific future directions for 2-Phenylornithine dihydrochloride were not found, research in related areas such as phenylketonuria treatment and photodynamic therapy suggest potential future directions in the development of new therapies and treatments .

properties

IUPAC Name

2,5-diamino-2-phenylpentanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c12-8-4-7-11(13,10(14)15)9-5-2-1-3-6-9;;/h1-3,5-6H,4,7-8,12-13H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHBTJJXADGZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCN)(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylornithine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylornithine dihydrochloride
Reactant of Route 2
2-Phenylornithine dihydrochloride
Reactant of Route 3
2-Phenylornithine dihydrochloride
Reactant of Route 4
2-Phenylornithine dihydrochloride
Reactant of Route 5
2-Phenylornithine dihydrochloride
Reactant of Route 6
2-Phenylornithine dihydrochloride

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